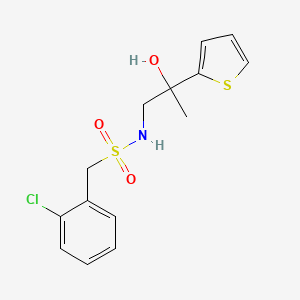
1-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of various cytokines and growth factors, and their dysregulation has been implicated in a number of autoimmune and inflammatory diseases. CP-690,550 has shown promise as a therapeutic agent in the treatment of such diseases, and has been the subject of extensive scientific research.
Mecanismo De Acción
1-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK activity, this compound can reduce the production of pro-inflammatory cytokines and other mediators of inflammation, leading to a reduction in inflammation and clinical symptoms.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and human clinical trials. These include a reduction in the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, as well as a reduction in the number of activated immune cells in inflamed tissues. This compound has also been shown to improve clinical symptoms such as joint swelling and pain in animal models of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide in lab experiments is its specificity for JAK enzymes, which allows for a more targeted approach to studying the role of JAK signaling in various biological processes. However, one limitation is that this compound is a small molecule inhibitor, and as such may have off-target effects that could complicate interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide and related JAK inhibitors. These include further studies on the efficacy and safety of this compound in various autoimmune and inflammatory diseases, as well as studies on the role of JAK signaling in other biological processes such as cancer development and progression. Additionally, there is ongoing research on the development of more selective and potent JAK inhibitors that may have improved efficacy and safety profiles compared to this compound.
Métodos De Síntesis
The synthesis of 1-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with 2-(thiophen-2-yl)ethanol to form 1-(2-chlorophenyl)-2-(thiophen-2-yl)ethanol. This intermediate is then reacted with methanesulfonyl chloride to form 1-(2-chlorophenyl)-2-(thiophen-2-yl)ethyl methanesulfonate. The final step involves the reaction of this intermediate with 2-amino-2-(hydroxymethyl)propane-1,3-diol to form this compound.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide has been extensively studied for its potential use in the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and improving clinical symptoms in animal models of these diseases, and has also shown promise in early clinical trials in humans.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S2/c1-14(17,13-7-4-8-20-13)10-16-21(18,19)9-11-5-2-3-6-12(11)15/h2-8,16-17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMVKNIMMRNAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=CC=CC=C1Cl)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2948166.png)

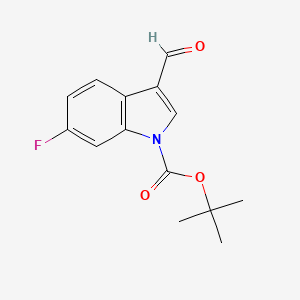

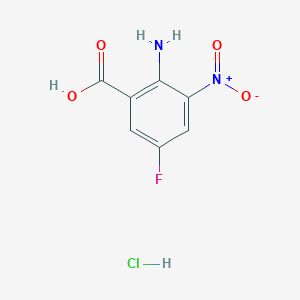
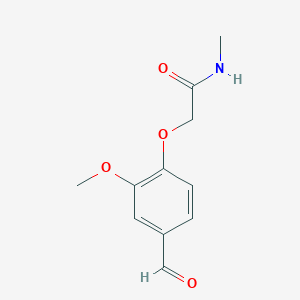
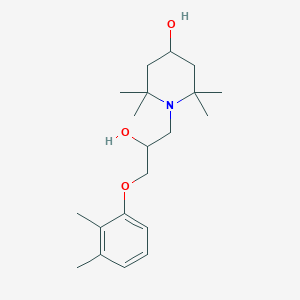
![N-methyl-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2948177.png)
![3-[2-(Difluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2948178.png)
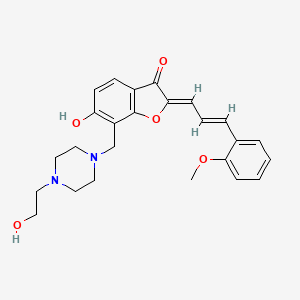
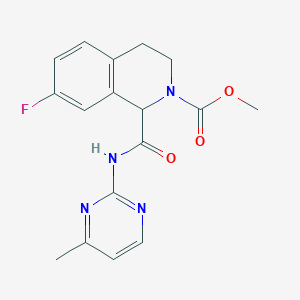
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2948184.png)
![4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2948185.png)
![1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2948187.png)